

FIIN-2 chemoproteomic target confirmation

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Compound Focus: FIIN-2

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FIIN-2 Target Landscape & Potency

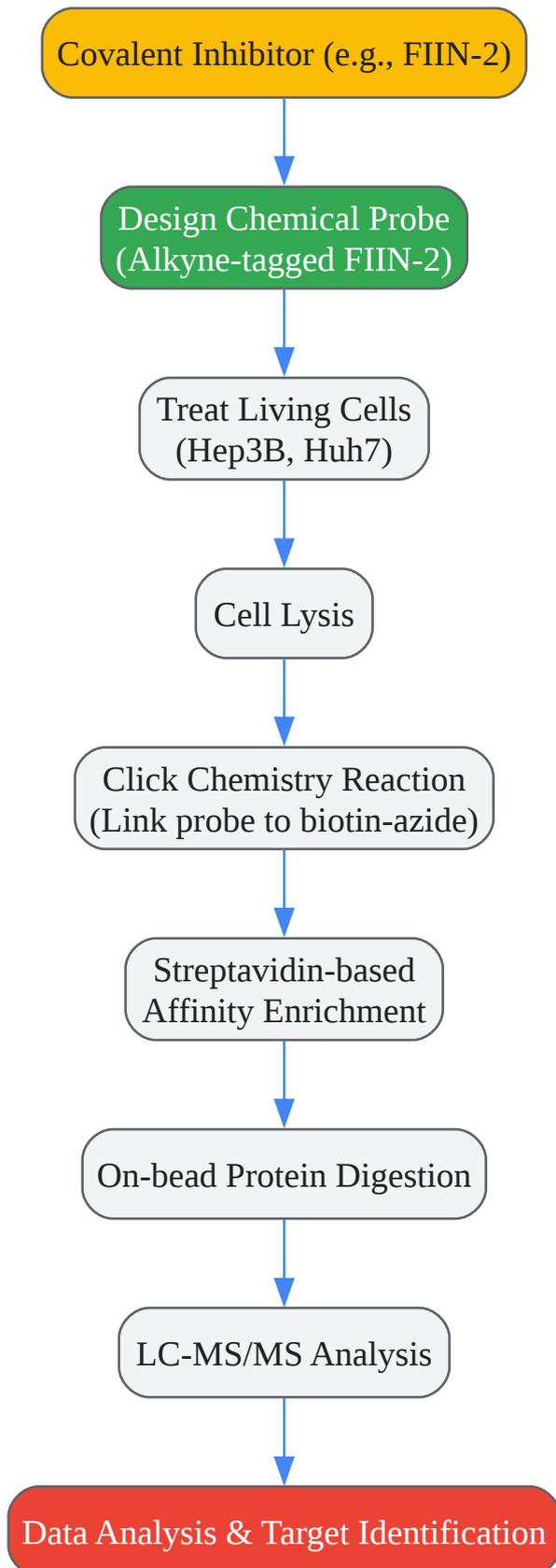
The following table summarizes the primary and secondary protein targets of **FIIN-2**, along with experimental data on its potency [1] [2] [3]:

Target / Activity	Type of Interaction	Experimental IC ₅₀ / EC ₅₀ (nM)	Notes / Assay Type
FGFR1	Primary Target (Covalent)	3.1 - 6.4 nM	Kinase Assay [2] [3] [4]
FGFR2	Primary Target (Covalent)	2.9 - 4.3 nM	Kinase Assay [2] [3] [4]
FGFR3	Primary Target (Covalent)	6.7 - 27 nM	Kinase Assay [2] [3] [4]
FGFR4	Primary Target (Covalent)	21 - 45 nM	Kinase Assay [2] [3] [4]
AMPKα1	Off-target (Covalent)	Not Fully Quantified	Identified via Chemoproteomics; binding at Cys185 [1]
SRC	Off-target (Covalent)	330 nM	Kinase Assay [2] [4]

Target / Activity	Type of Interaction	Experimental IC ₅₀ / EC ₅₀ (nM)	Notes / Assay Type
YES	Off-target (Covalent)	365 nM	Kinase Assay [2] [4]
EGFR	Off-target	204 nM	Kinase Assay [1]
Anti-proliferation (BaF3 cells)	Cellular Efficacy	1 nM (across FGFR1-4)	Cell Viability (MTS) Assay [3]

Chemoproteomic Workflow for Target Confirmation

Chemoproteomics has been pivotal in mapping the full target profile of **FIIN-2**, moving beyond its designed FGFR targets. The following diagram illustrates the core workflow of this approach [1] [5]:



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This methodology involves creating a functional chemical probe, FP, by adding an alkyne "handle" to the **FIIN-2** molecule. This probe retains the biological activity of the parent compound [1]. After the probe engages with its targets in live cells, a "click chemistry" reaction is used to attach a biotin tag. This allows for the purification of probe-bound proteins, which are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [5].

Comparative Analysis with Other Covalent FGFR Inhibitors

FIIN-2 is one of several covalent pan-FGFR inhibitors. Its selectivity profile differs from clinical-stage inhibitors, as shown in the table below [2] [4]:

Inhibitor	FGFR1-4 Potency	Binds/Inhibits SRC?	Binds/Inhibits YES?	Key Structural & Selectivity Insight
FIIN-2	Potent (IC ₅₀ : 2-45 nM)	Yes (IC ₅₀ : 330 nM)	Yes (IC ₅₀ : 365 nM)	Wider interaction network; forms H-bond with Cys277 in SRC [2] [4].
TAS-120 (Futibatinib)	Potent (IC ₅₀ : 2-31 nM)	Yes (weak, IC ₅₀ : 1.7 μM)	Yes (weak, IC ₅₀ : 1.6 μM)	Binds SRC, but with lower potency [2] [4].
PRN1371	Potent (IC ₅₀ : 2-31 nM)	No	No	More selective; structural features prevent stable SRC binding [2] [4].

Significance & Research Applications

The identification of AMPKα1 binding reveals that **FIIN-2** can induce autophagy in hepatocellular carcinoma (HCC) cells through a novel, off-target mechanism. This finding could contribute to understanding its full anti-tumor activity [1].

The chemoproteomics approach provides a powerful framework for the development and optimization of covalent kinase inhibitors. By fully understanding both the on-target and off-target profiles, researchers can design next-generation inhibitors with improved specificity and potentially fewer side effects [1] [6] [5].

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